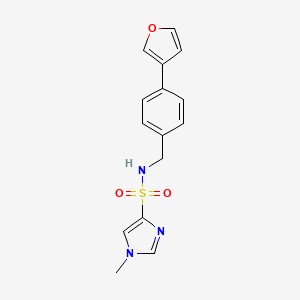
N-(4-(furan-3-yl)benzyl)-1-methyl-1H-imidazole-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of sulfonamide derivatives can be complex, involving multiple steps and various chemical reactions. In the case of related compounds, such as the 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine linked sulfonamide derivatives, the synthesis process was designed based on the structure of established V600EBRAF inhibitors. These compounds were synthesized using either ethylamine or propylamine bridges to link the terminal sulfonamide moiety to the pyrimidine ring . This suggests that the synthesis of "N-(4-(furan-3-yl)benzyl)-1-methyl-1H-imidazole-4-sulfonamide" would likely involve a similar strategy of constructing the molecule around a core structure known for its biological activity.
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is crucial for their biological activity. Structural and spectroscopic studies, including FTIR, FT-Raman NMR, and single crystal X-ray diffraction, are typically employed to characterize these compounds. For instance, the related compound 4-methyl-N-(3-nitrophenyl)benzene sulfonamide was thoroughly characterized using these techniques, and density functional theory (DFT) calculations were performed to predict its geometry and vibrational frequencies . Such detailed analysis is essential to understand the molecular structure and to predict the reactivity and interaction of the compound with biological targets.
Chemical Reactions Analysis
Sulfonamide derivatives can participate in various chemical reactions, which are important for their biological function. The electrophysiological activity of N-substituted imidazolylbenzamides or benzene-sulfonamides, for example, indicates that the imidazolyl moiety can act as a viable replacement for other functional groups to produce desired biological effects . This implies that the chemical reactivity of the imidazole group in "N-(4-(furan-3-yl)benzyl)-1-methyl-1H-imidazole-4-sulfonamide" could be pivotal for its potential pharmacological applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives, such as solubility, stability, and electronic properties, are influenced by their molecular structure. Theoretical calculations, such as those for the HOMO and LUMO energies, can indicate the potential for charge transfer within the molecule, which is relevant for its reactivity . Additionally, thermal analysis methods like TGA and DTA can provide insights into the compound's stability, which is important for its practical use and storage . These properties must be thoroughly investigated for "N-(4-(furan-3-yl)benzyl)-1-methyl-1H-imidazole-4-sulfonamide" to assess its suitability for further development as a pharmacological agent.
Scientific Research Applications
Chemical Synthesis and Reactions
N-(4-(furan-3-yl)benzyl)-1-methyl-1H-imidazole-4-sulfonamide is a chemical compound that can be utilized in various synthetic and chemical reaction processes. For instance, the efficient three-component reaction of 1,3-dicarbonyl compounds or pyridin-2-amines with ynals and sodium benzenesulfinates has been developed, showcasing a new strategy for the preparation of sulfonylated furan or imidazo[1,2-a]pyridine derivatives with excellent functional group tolerance and good efficiency (Cui et al., 2018). Additionally, the synthesis of imidazole derivatives, including sulfonamides, demonstrates their potential in creating potent and selective inhibitors for various biological and chemical processes, highlighting their versatile application in synthetic chemistry (Hernández-Núñez et al., 2009).
Biological and Medicinal Research
In the realm of medicinal chemistry and biological research, sulfonamide-based compounds, including N-(4-(furan-3-yl)benzyl)-1-methyl-1H-imidazole-4-sulfonamide, have been identified for their significant antimicrobial, antiproliferative, and enzyme inhibitory activities. These compounds are actively researched for their potential applications in treating various diseases and conditions. For example, studies have investigated the antimicrobial and antiproliferative agents' design and biological screening, indicating the potential use of these compounds in developing new therapeutic agents (Abd El-Gilil, 2019).
Environmental and Analytical Applications
Sulfonamides, including N-(4-(furan-3-yl)benzyl)-1-methyl-1H-imidazole-4-sulfonamide, are also of interest in environmental science, particularly concerning their behavior and transformation in water treatment processes. The transformation of sulfamethoxazole (a sulfonamide antibiotic) in reactions with chlorine has been studied, providing insights into the fate of such compounds in municipal wastewaters and drinking waters. This research sheds light on the environmental impact and degradation pathways of sulfonamides, contributing to the understanding of their persistence and transformation in the environment (Dodd & Huang, 2004).
properties
IUPAC Name |
N-[[4-(furan-3-yl)phenyl]methyl]-1-methylimidazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3S/c1-18-9-15(16-11-18)22(19,20)17-8-12-2-4-13(5-3-12)14-6-7-21-10-14/h2-7,9-11,17H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQHANGFJGCLTNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)NCC2=CC=C(C=C2)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(furan-3-yl)benzyl)-1-methyl-1H-imidazole-4-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl N-methyl-N-[2-(methylsulfamoyl)ethyl]carbamate](/img/structure/B2514440.png)
![N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)cyclohexanecarboxamide](/img/structure/B2514442.png)
![(2S)-2-[2-(naphthalen-1-yl)acetamido]propanoic acid](/img/structure/B2514443.png)
![2-((7-acetyl-4-oxo-3-(o-tolyl)-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2514444.png)
![N-(4-fluorophenyl)-2-(8-methoxy-3-oxo-2-phenyl-2,3-dihydrochromeno[2,3-c]pyrazol-1(4H)-yl)acetamide](/img/structure/B2514446.png)

![4-[(6-Fluoro-1,3-benzoxazol-2-yl)methyl]piperidine-1-sulfonyl fluoride](/img/structure/B2514449.png)

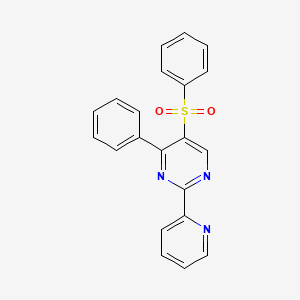
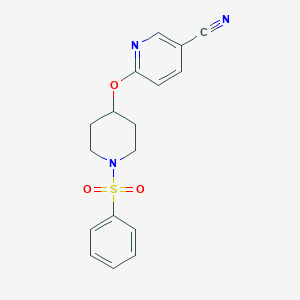
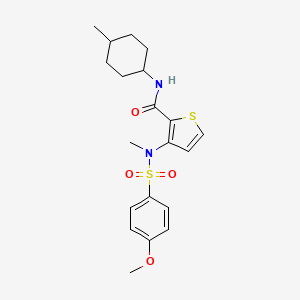
![5-Fluoro-N-[(2-methoxypyridin-3-yl)methyl]-6-phenylpyrimidin-4-amine](/img/structure/B2514456.png)
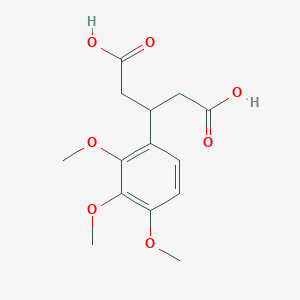
![N-(1-cyanocyclohexyl)-N-methyl-2-{[4-(trifluoromethyl)phenyl]amino}acetamide](/img/structure/B2514462.png)